Regiochemical Identity: 4-Substitution vs. N-Substitution (HEP) Determines Synthetic Pathway
4-(2-Hydroxyethyl)pyrrolidin-2-one (CAS 1319736-87-2) possesses a 4-substituted hydroxyethyl group, whereas the more common analog N-(2-Hydroxyethyl)-2-pyrrolidone (HEP, CAS 3445-11-2) is N-substituted. This structural difference fundamentally alters their utility: HEP is used to produce N-vinylpyrrolidone via dehydration, a process that is not directly applicable to the 4-substituted isomer [1]. The 4-substituted isomer retains an unsubstituted lactam N–H (pKa ~14.94 predicted), enabling deprotonation and N-alkylation chemistry that is impossible with the N-substituted analog .
| Evidence Dimension | Substitution position and synthetic handle |
|---|---|
| Target Compound Data | 4-substituted (C-attached hydroxyethyl) with free N–H (predicted pKa 14.94±0.10) |
| Comparator Or Baseline | N-(2-Hydroxyethyl)-2-pyrrolidone (CAS 3445-11-2): N-substituted with no free N–H [1] |
| Quantified Difference | Free N–H present in target compound; absent in comparator. Predicted pKa 14.94 vs. not applicable. |
| Conditions | Predicted pKa based on chemical structure; synthesis utility based on published patent literature [1]. |
Why This Matters
This difference dictates the choice of building block for N-alkylation or further diversification in medicinal chemistry campaigns.
- [1] DE3544134C2. Process for the preparation of N-vinylpyrrolidone. Google Patents. 1996-01-11. View Source
